3-Methyl-10H-phenothiazine chemical structure and electronic properties
3-Methyl-10H-phenothiazine chemical structure and electronic properties
An In-depth Technical Guide to 3-Methyl-10H-phenothiazine: Chemical Structure and Electronic Properties
Introduction
Phenothiazine and its derivatives represent a cornerstone in the development of electroactive materials and pharmaceuticals.[1][2] The unique "butterfly" conformation of the phenothiazine core, with its electron-rich sulfur and nitrogen heteroatoms, imparts significant electron-donating capabilities.[2] This guide provides a detailed technical examination of 3-Methyl-10H-phenothiazine, a derivative where a methyl group is introduced at the 3-position of the phenothiazine scaffold. We will delve into its chemical structure, synthesis, and, most importantly, its electronic properties, offering insights for researchers and professionals in materials science and drug development.
Chemical Structure and Synthesis
The foundational structure of 3-Methyl-10H-phenothiazine consists of a tricyclic phenothiazine core with a methyl group substituted at the C3 position. The central thiazine ring is not planar, adopting a folded conformation along the sulfur-nitrogen axis.[2][3] This non-planar structure is crucial as it can inhibit the formation of intermolecular aggregates or excimers.[4][5]
A common synthetic route to 3-Methyl-10H-phenothiazine involves the reaction of 2-aminobenzenethiol with 4-methylcyclohexanone.[6] This method provides a straightforward approach to accessing this substituted phenothiazine derivative.
Electronic Properties
The introduction of a methyl group at the 3-position has a discernible impact on the electronic properties of the phenothiazine core. As an electron-donating group, the methyl substituent enhances the electron-rich nature of the aromatic system. This generally leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which in turn can lower the ionization potential and oxidation potential of the molecule compared to the unsubstituted phenothiazine.[4][7]
The electronic characteristics of phenothiazine derivatives are pivotal for their application in electronic devices, such as organic solar cells, and for their redox behavior in biological systems.[8][9] Key electronic properties are summarized in the table below.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability and ionization potential. Higher HOMO levels indicate stronger electron-donating character.[4] |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability and electron affinity. |
| HOMO-LUMO Gap (ΔEH-L) | The energy difference between the HOMO and LUMO levels. | Determines the electronic absorption and emission properties of the molecule. A smaller gap often corresponds to absorption at longer wavelengths.[8] |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | A measure of the molecule's ability to be oxidized.[4] |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | A measure of the molecule's ability to be reduced. |
| Oxidation Potential | The electrochemical potential at which the molecule is oxidized. | A key parameter in applications such as redox flow batteries and as a measure of antioxidant activity.[7] |
These properties are typically investigated through a combination of experimental techniques, primarily cyclic voltammetry, and computational modeling using methods like Density Functional Theory (DFT).[1][5][10]
Spectroscopic Characterization
The electronic transitions in 3-Methyl-10H-phenothiazine can be probed using UV-Vis absorption spectroscopy. The absorption spectrum is characterized by distinct bands corresponding to π-π* transitions within the aromatic system. Compared to the parent phenothiazine, the methyl substitution may cause a slight red-shift (bathochromic shift) in the absorption maxima due to the electron-donating effect influencing the HOMO-LUMO energy gap.[1]
Fluorescence spectroscopy can also be employed to study the emission properties of 3-Methyl-10H-phenothiazine upon excitation. The fluorescence spectrum provides information about the energy of the first singlet excited state.[11]
Experimental and Computational Methodologies
A synergistic approach combining experimental measurements and theoretical calculations is essential for a comprehensive understanding of the electronic properties of 3-Methyl-10H-phenothiazine.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique to determine the oxidation potential of 3-Methyl-10H-phenothiazine.
Objective: To determine the first oxidation potential of 3-Methyl-10H-phenothiazine.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl)
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Counter electrode (e.g., platinum wire)
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-
Solution of 3-Methyl-10H-phenothiazine in a suitable solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, NBu₄PF₆)
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Preparation of the Analyte Solution: Prepare a dilute solution (e.g., 1 mM) of 3-Methyl-10H-phenothiazine in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M).
-
Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range where the oxidation of the phenothiazine core is expected.
-
Apply a potential ramp at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
The cyclic voltammogram will show a peak corresponding to the oxidation of 3-Methyl-10H-phenothiazine.
-
The oxidation potential can be determined from the peak potential. For a reversible or quasi-reversible process, the formal potential (E°') is often estimated as the midpoint of the anodic and cathodic peak potentials.
-
Computational Protocol: Density Functional Theory (DFT)
DFT calculations provide theoretical insights into the electronic structure and properties of molecules.
Objective: To calculate the HOMO and LUMO energy levels of 3-Methyl-10H-phenothiazine.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Geometry Optimization:
-
Construct the initial 3D structure of 3-Methyl-10H-phenothiazine.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.[5]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including the HOMO and LUMO.
-
-
Data Extraction:
-
Extract the HOMO and LUMO energy values from the output file of the calculation.
-
The HOMO-LUMO gap can be calculated as the difference between these two energy levels.
-
Conclusion
3-Methyl-10H-phenothiazine is a molecule of significant interest due to the influence of the methyl group on the electronic properties of the robust phenothiazine core. Its enhanced electron-donating nature, which can be quantified through its HOMO energy and oxidation potential, makes it a valuable building block for the development of novel organic electronic materials and potentially bioactive compounds. The combination of electrochemical and spectroscopic experiments with computational modeling provides a powerful paradigm for elucidating the structure-property relationships in this and related phenothiazine derivatives, paving the way for their rational design and application in advanced technologies.
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